molecular formula C22H27N5O4S B2425065 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896676-69-0

4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2425065
CAS No.: 896676-69-0
M. Wt: 457.55
InChI Key: YCHFDSSBCLLBLE-UHFFFAOYSA-N
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Description

4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyridinyl-oxadiazole moiety and a bis(2-methylpropyl)sulfamoyl group, which contribute to its distinctive properties.

Scientific Research Applications

4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyridinyl group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonamide formation, where the bis(2-methylpropyl)sulfamoyl group is attached to the benzamide core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 4-(N,N-diisobutylsulfamoyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the pyridinyl-oxadiazole moiety, in particular, enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S/c1-15(2)13-27(14-16(3)4)32(29,30)18-10-8-17(9-11-18)20(28)24-22-26-25-21(31-22)19-7-5-6-12-23-19/h5-12,15-16H,13-14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHFDSSBCLLBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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